

Application Notes: Assembling Forward and Reverse DNA Strands with CAP3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAP 3

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Introduction

The Contig Assembly Program 3 (CAP3) is a robust and widely-used bioinformatics tool for assembling DNA sequence fragments, particularly those generated from Sanger sequencing projects.^{[1][2][3]} A key feature of CAP3 is its ability to utilize forward-reverse constraints, making it highly effective for accurately assembling paired-end reads, which are generated by sequencing both ends of a DNA fragment.^{[1][3][4]} This capability allows CAP3 to correct assembly errors and effectively link contigs, even in the presence of repetitive sequences.^[5] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging CAP3 for the assembly of forward and reverse DNA strands.

Core Functionalities

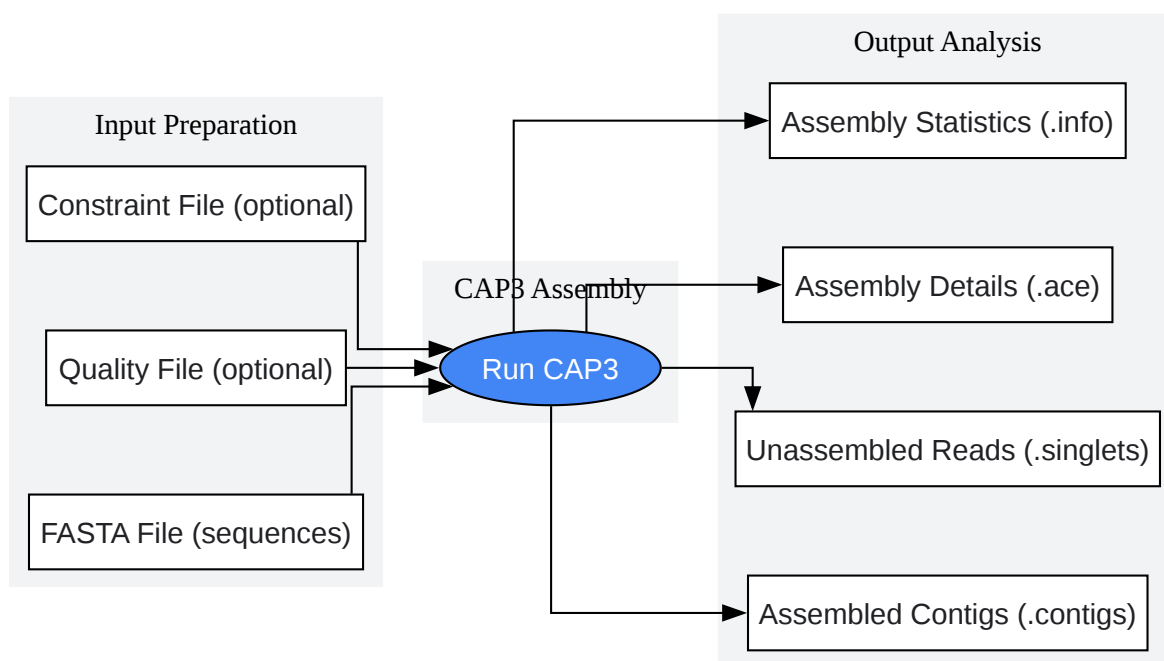
CAP3 performs sequence assembly through a three-phase process:

- **Overlap Detection:** Initially, the program identifies potential overlaps between sequence reads. It includes a feature to clip 5' and 3' low-quality regions of reads, ensuring that the assembly is based on high-confidence data.^{[1][2][3]}
- **Contig Assembly:** Reads are then joined to form contigs based on the strength of their overlap scores.^[1]

- Consensus Generation and Refinement: Finally, CAP3 constructs a multiple sequence alignment for each contig and generates a consensus sequence. A significant advantage of CAP3 is its use of base quality values to improve the accuracy of the consensus sequence. [1][5] Forward-reverse constraints are applied during this phase to correct misassemblies and link contigs into scaffolds.[1][3]

Experimental Workflow

The overall workflow for assembling forward and reverse reads with CAP3 involves preparing the input files, running the CAP3 program with appropriate parameters, and interpreting the output files.



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CAP3 assembly workflow from input to output.

Protocols

Protocol 1: Basic Assembly of Forward and Reverse Reads

This protocol describes the standard procedure for assembling paired-end reads using a FASTA file of the sequences.

Materials:

- A file containing forward and reverse DNA sequence reads in FASTA format (e.g., `my_reads.fasta`).

Procedure:

- Prepare the FASTA file: Combine all your forward and reverse reads into a single FASTA file. Ensure each sequence has a unique identifier.
- Execute CAP3: Open a terminal or command prompt and run CAP3 with the FASTA file as input. The basic command is:
- Collect Output: CAP3 will generate several output files in the same directory. The primary results are in `my_reads.fasta.cap.contigs`, which contains the assembled sequences.

Protocol 2: Assembly with Quality Scores and Forward-Reverse Constraints

This protocol enhances the assembly accuracy by incorporating base quality information and paired-end constraints.

Materials:

- FASTA file with sequence reads (`my_reads.fasta`).
- A file containing the corresponding quality scores in FASTA format (`my_reads.fasta.qual`). This file must be named exactly as the FASTA file with a `.qual` extension.
- A constraint file specifying the relationship between forward and reverse reads (`my_reads.fasta.con`).

Procedure:

- Prepare Input Files:
 - Ensure your my_reads.fasta and my_reads.fasta.qual files are correctly formatted and named.
 - Create the constraint file (my_reads.fasta.con). Each line in this file defines a constraint for a pair of reads and has the following format: read_A read_B min_distance max_distance
 - read_A: Name of the forward read.
 - read_B: Name of the reverse read.
 - min_distance: The minimum expected distance in base pairs between the two reads.
 - max_distance: The maximum expected distance in base pairs between the two reads.
- Execute CAP3: Run the CAP3 command as before. The program will automatically detect and use the .qual and .con files if they are in the same directory and named correctly.
- Analyze Output: In addition to the standard output files, examine the my_reads.fasta.cap.info file for details on how the constraints were used and if any corrections were made.

Interpreting CAP3 Output Files

CAP3 generates a set of output files that provide a comprehensive overview of the assembly.

[6]

| File Suffix | Description |
|--------------------|--|
| .cap.contigs | A FASTA file containing the consensus sequences of the assembled contigs. [6] |
| .cap.singlets | A FASTA file containing the reads that were not assembled into any contig. [6] |
| .cap.ace | An ACE format file that describes the assembly in detail, suitable for viewing in assembly visualization software like Consed. [1] |
| .cap.info | A text file with summary statistics of the assembly, including information on contig sizes, read composition, and constraint satisfaction. |
| .cap.contigs.qual | A file containing the quality scores for the consensus sequences in the .cap.contigs file. |
| .cap.contigs.links | Information about the links between contigs established using the forward-reverse constraints. |

Quantitative Data Summary

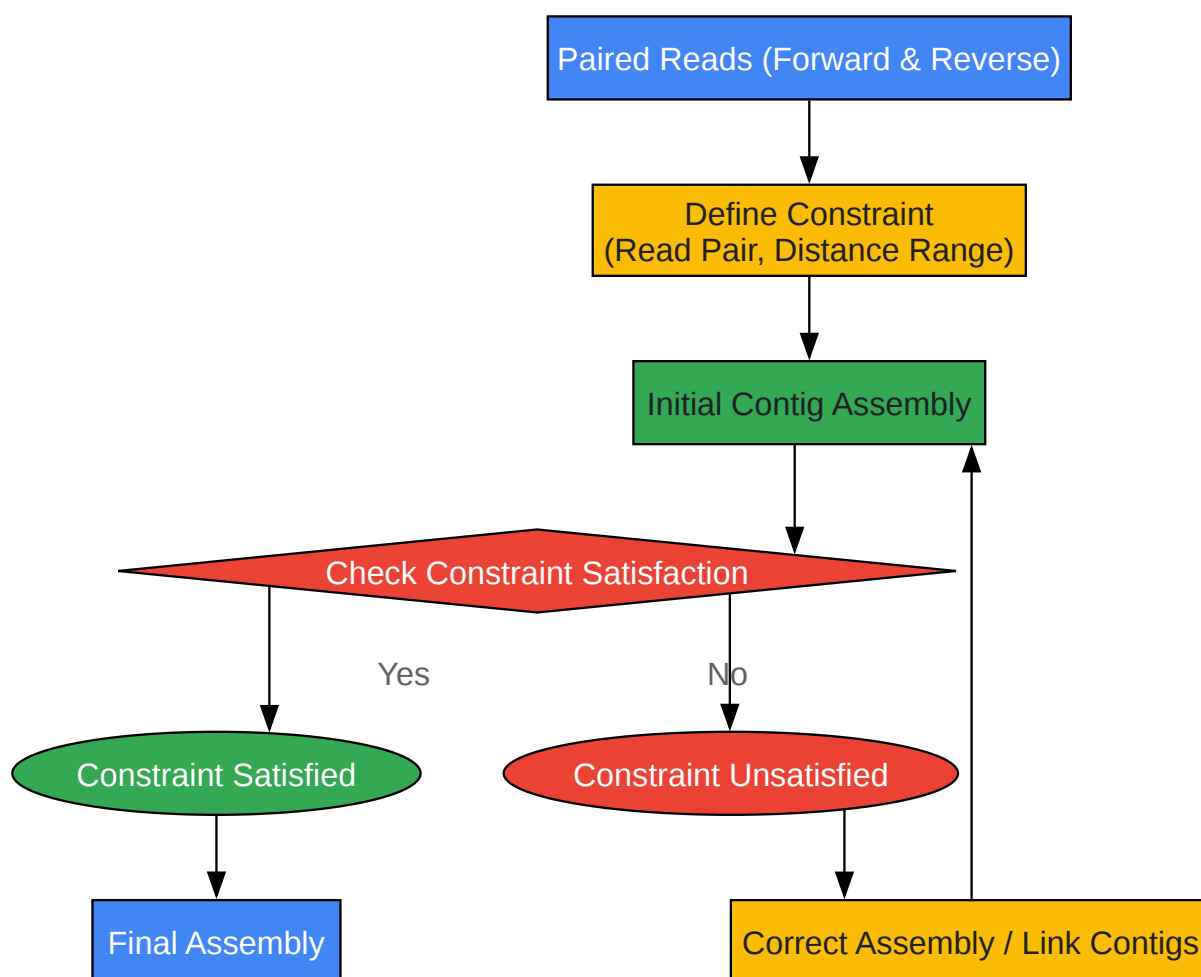
The performance of CAP3 can be evaluated based on several metrics. The following table presents a comparison of CAP3 with another assembler, PHRAP, on a sample dataset. This data highlights that while PHRAP may produce longer contigs, CAP3 often results in fewer errors in the final consensus sequence.[\[1\]](#)[\[2\]](#)

| Assembler | Number of Contigs | Average Contig Size (bp) | Number of Misassemblies | Consensus Sequence Accuracy |
|-----------|-------------------|--------------------------|-------------------------|-----------------------------|
| CAP3 | 12 | 8,500 | 1 | 99.98% |
| PHRAP | 8 | 12,750 | 3 | 99.95% |

Note: The data presented here is illustrative and based on findings from comparative studies. Actual results will vary depending on the dataset and assembly parameters.

Logical Relationships in Constrained Assembly

The use of forward-reverse constraints is a logical process that helps to validate and improve the assembly.



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Decision process for constraint-based assembly correction in CAP3.

References

- 1. CAP3: A DNA Sequence Assembly Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAP3: A DNA sequence assembly program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPC@LSU | Documentation | CAP3 [hpc.lsu.edu]
- 5. LONI | Documentation | CAP3 [hpc.loni.org]
- 6. CAP3 - HCC-DOCS [hcc.unl.edu]
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com